Ethyltripropylammonium Iodide

Beschreibung

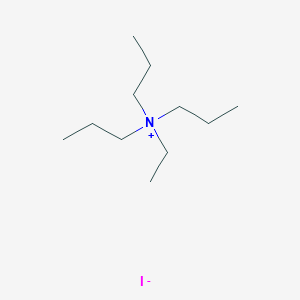

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl(tripropyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHWTGZMAWUUMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CCC)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634538 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-80-5 | |

| Record name | N-Ethyl-N,N-dipropylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltripropylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyltripropylammonium Iodide (CAS 15066-80-5): A Technical Guide for Advanced Photovoltaic Research

This technical guide provides an in-depth analysis of Ethyltripropylammonium Iodide, a quaternary ammonium salt pivotal in the advancement of next-generation photovoltaic technologies. Intended for researchers, chemists, and materials scientists, this document synthesizes core physicochemical properties, detailed synthesis and characterization protocols, and field-proven insights into its application in both dye-sensitized and perovskite solar cells.

Core Compound Properties and Specifications

This compound ([CH₃CH₂N(CH₂CH₂CH₃)₃]⁺I⁻) is a white crystalline solid that serves as a crucial component in electrolyte solutions for photovoltaic devices. Its molecular structure, featuring a quaternary ammonium cation with ethyl and propyl groups, imparts desirable properties such as thermal stability and solubility in relevant organic solvents.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for experimental design, including formulation of electrolyte solutions and thermal processing of photovoltaic devices.

| Property | Value | Source(s) |

| CAS Number | 15066-80-5 | [1] |

| Molecular Formula | C₁₁H₂₆IN | [1] |

| Molecular Weight | 299.24 g/mol | [1] |

| Appearance | White to light-colored crystalline powder | |

| Melting Point | 240.0-240.4 °C | |

| Purity | Typically >99.0% | |

| Solubility | Soluble in polar organic solvents |

Note: Specific quantitative solubility data is not widely published. However, related tetraalkylammonium iodides show significant solubility in solvents like acetonitrile and alcohols. For instance, Tetrapropylammonium iodide's solubility in acetonitrile at 25°C is 21.77 g/100g .[2]

Safety and Handling

As a chemical reagent, proper handling of this compound is imperative. It is classified as causing skin and serious eye irritation.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.

Synthesis and Characterization

The synthesis of this compound is a classic example of the Menschutkin reaction , a nucleophilic substitution (Sₙ2) reaction that is a cornerstone for the preparation of quaternary ammonium salts.[3]

Synthesis Mechanism and Protocol

The reaction involves the alkylation of a tertiary amine (tripropylamine) with an alkyl halide (ethyl iodide). The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide, leading to the formation of the quaternary ammonium salt.

Experimental Protocol: Synthesis of this compound

Causality: This protocol is designed to ensure a complete reaction and facilitate the isolation of a high-purity product. The choice of a polar aprotic solvent like acetonitrile stabilizes the ionic product, while controlling the temperature is crucial due to the exothermic nature of the reaction.[3][4]

Materials:

-

Tripropylamine (C₉H₂₁N)

-

Ethyl iodide (C₂H₅I)[5]

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl ether (for washing)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve tripropylamine (1 equivalent) in anhydrous acetonitrile. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Addition of Alkyl Halide: While stirring the solution, slowly add ethyl iodide (1.05 equivalents). A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction Conditions: Gently heat the reaction mixture to a reflux temperature of approximately 50-60°C for 12-24 hours. The progress can be monitored by the precipitation of the white solid product, this compound.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize the precipitation of the product.

-

Filtration and Washing: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the product with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.

Synthesis Workflow Diagram

Caption: Menschutkin reaction workflow for this compound synthesis.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the ethyl and propyl groups attached to the nitrogen atom.

-

¹H NMR Data (90 MHz, CDCl₃):

-

δ 3.51 ppm (quartet, J=7.3 Hz): Corresponds to the -N⁺-CH₂ -CH₃ protons of the ethyl group.[6]

-

δ 3.34 ppm (triplet): Assigned to the -N⁺-CH₂ -CH₂CH₃ protons of the three propyl groups.[6]

-

δ 1.80 ppm (sextet): Represents the -N⁺-CH₂-CH₂ -CH₃ protons of the propyl groups.[6]

-

δ 1.40 ppm (triplet, J=7.3 Hz): Corresponds to the -N⁺-CH₂-CH₃ protons of the ethyl group.[6]

-

δ 1.07 ppm (triplet, J=7.0 Hz): Assigned to the -N⁺-CH₂CH₂-CH₃ protons of the propyl groups.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment in the molecule. Based on general chemical shift principles for alkylammonium salts, the expected shifts are:[7][8]

-

~55-60 ppm: Carbons alpha to the nitrogen (-C H₂-N⁺-).

-

~15-20 ppm: Carbons beta to the nitrogen (-CH₂-C H₂-CH₃).

-

~8-12 ppm: Terminal methyl carbons (-C H₃).

FTIR Spectroscopy: The infrared spectrum is used to confirm the presence of key functional groups and the overall structure.

-

~2960-2850 cm⁻¹: Strong C-H stretching vibrations from the ethyl and propyl alkyl chains.

-

~1470-1450 cm⁻¹: C-H bending (scissoring) vibrations.[9][10]

-

~1380 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.

-

A characteristic peak around 960-980 cm⁻¹ can often be attributed to the quaternary nitrogen group.[10]

Applications in Photovoltaics

This compound is a key enabling material in both established and emerging solar cell technologies, primarily due to its role in facilitating efficient charge transport and enhancing device stability.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, this compound is a component of the liquid electrolyte. The electrolyte's primary function is to regenerate the oxidized dye molecule after it injects an electron into the semiconductor (typically TiO₂). The iodide ion (I⁻) acts as a redox mediator, donating an electron to the oxidized dye. The resulting triiodide ion (I₃⁻) then diffuses to the counter electrode to be reduced back to iodide, completing the circuit. The bulky organic cation (Ethyltripropylammonium) helps to:

-

Increase the conductivity of the electrolyte.

-

Improve the overall stability of the device.

Perovskite Solar Cells (PSCs)

A more recent and highly impactful application is in the field of perovskite solar cells. Here, quaternary ammonium salts like this compound are used as passivating agents .

Mechanism of Action: Organic-inorganic halide perovskite films, while highly efficient, often suffer from ionic defects at their surfaces and grain boundaries. These defects act as traps for charge carriers, leading to non-radiative recombination, which reduces the open-circuit voltage (V_oc) and overall power conversion efficiency (PCE). Furthermore, these defects can facilitate ion migration, contributing to the degradation of the device over time.

Bulky quaternary ammonium cations, such as Ethyltripropylammonium, are introduced in small quantities to:

-

Passivate Defects: The cations and iodide anions can heal ionic defects (e.g., iodide vacancies) on the perovskite surface, reducing charge trap density.[11]

-

Enhance Stability: The bulky organic groups are hydrophobic, which helps to repel moisture from the sensitive perovskite layer. Their superior thermal stability compared to primary ammonium salts prevents decomposition that can lead to the formation of metallic lead clusters, a known degradation pathway.[12][13]

-

Dimensionality Engineering: These large cations can form a thin, low-dimensional (2D) perovskite-like layer on top of the bulk 3D perovskite. This 2D capping layer acts as a physical and electronic barrier, suppressing ion migration and improving the long-term operational stability of the solar cell.[12][13]

Experimental Protocol: Incorporation as a Passivating Agent in PSCs

Causality: This protocol outlines a common post-treatment method to form a passivating layer on the perovskite film. The solvent choice (isopropanol) allows for the deposition of the ammonium salt without dissolving the underlying perovskite layer. The spin-coating parameters ensure a uniform and thin passivating layer.

Materials:

-

Fabricated perovskite film on a substrate (e.g., FTO/SnO₂/Perovskite)

-

This compound

-

Anhydrous Isopropanol (IPA)

-

Spin coater inside a nitrogen-filled glovebox

Procedure:

-

Prepare Passivation Solution: Dissolve this compound in anhydrous isopropanol to a typical concentration of 0.5-2.0 mg/mL. The optimal concentration may vary depending on the specific perovskite composition and should be optimized experimentally.

-

Surface Treatment: a. Place the substrate with the freshly prepared perovskite film onto the spin coater chuck inside the glovebox. b. Dispense a sufficient amount of the passivation solution (e.g., 100 µL) to cover the entire perovskite surface. c. Spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds.

-

Annealing: Transfer the substrate to a hotplate and anneal at approximately 100°C for 5-10 minutes to remove the solvent and promote the interaction between the passivating agent and the perovskite surface.

-

Complete the Device: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver) as per the standard device fabrication protocol.[12]

PSC Passivation Workflow Diagram

Caption: Workflow for incorporating this compound as a passivating agent.

Conclusion

This compound (CAS 15066-80-5) is a versatile and high-impact material in the field of photovoltaics. Its well-defined synthesis, coupled with its beneficial physicochemical properties, makes it an indispensable component in high-performance electrolytes for DSSCs. More critically, its role as a defect passivating agent in perovskite solar cells addresses one of the most significant challenges in the commercialization of this technology—stability. By reducing non-radiative recombination and preventing degradation pathways, it unlocks higher efficiencies and significantly extends the operational lifetime of perovskite devices. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their pursuit of next-generation solar energy solutions.

References

-

Khan, A. A., et al. (2024). Protocol for fabricating long-lasting passivated perovskite solar cells. STAR Protocols, 5(3), 103265. [Link]

-

Wang, R., et al. (2024). Protocol for fabricating long-lasting passivated perovskite solar cells. STAR Protocols. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23500186, this compound. [Link]

-

Beyaz, S., et al. (2021). Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. ResearchGate. [Link]

-

Beyaz, S., et al. (2018). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... ResearchGate. [Link]

-

Shtarev, A. A., et al. (2022). Defect Passivation in Perovskite Solar Cells Using Polysuccinimide-Based Green Polymer Additives. MDPI. [Link]

-

Zou, Y., et al. (2024). Protocol for fabricating long-lasting passivated perovskite solar cells. ResearchGate. [Link]

-

Wikipedia. (n.d.). Menshutkin reaction. [Link]

-

Chemister.ru. (n.d.). ammonium iodide. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]

-

Beyaz, S., et al. (2018). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. ResearchGate. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Rappoport, S., et al. (2023). Supporting Information - The Nanostructure of Polyelectrolyte Complexes... The Royal Society of Chemistry. [Link]

-

Soto, J., et al. (2019). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. ResearchGate. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Tetraalkylammonium iodides. IUPAC-NIST Solubilities Database. [Link]

-

Soto, J., et al. (2019). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. [Link]

-

Wikipedia. (n.d.). Ethyl iodide. [Link]

-

Powers, D. G., et al. (2019). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Sodium iodide. IUPAC-NIST Solubilities Database. [Link]

-

Loba Chemie. (n.d.). ETHYL IODIDE For Synthesis. [Link]

Sources

- 1. This compound | C11H26IN | CID 23500186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 6. ETHYLTRI-N-PROPYLAMMONIUM IODIDE(15066-80-5) 1H NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for fabricating long-lasting passivated perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyltripropylammonium Iodide

An In-depth Technical Guide to Ethyltripropylammonium Iodide

Introduction: Beyond the Catalog Specification

This compound (ETPAI) is a quaternary ammonium salt that has garnered significant interest for its utility as a phase-transfer catalyst, an electrolyte component in electrochemical systems, and a reagent in specialized organic syntheses.[1][2] This guide moves beyond simple catalog data to provide a deeper understanding of its core physical and chemical properties, grounded in both theoretical principles and practical application. We will explore the causality behind its behavior, from its synthesis and purification to its performance in various applications, offering a robust framework for researchers and chemical process developers.

Molecular Identity and Structural Elucidation

The foundation of ETPAI's properties lies in its molecular structure: a central, positively charged nitrogen atom covalently bonded to one ethyl group and three propyl groups, with an iodide anion providing charge neutrality.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl(tripropyl)azanium iodide | [3] |

| CAS Number | 15066-80-5 | [3] |

| Molecular Formula | C₁₁H₂₆IN | [1][3] |

| Molecular Weight | 299.24 g/mol | [1][3] |

| SMILES | CCC(CCC)CCC.[I-] | [3] |

| InChIKey | ZLHWTGZMAWUUMD-UHFFFAOYSA-M | [3] |

Molecular Structure Diagram

The quaternary ammonium cation's tetrahedral geometry is central to its function, creating a charged core shielded by alkyl groups. This structure dictates its solubility and interfacial activity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The bulk properties of ETPAI are a direct consequence of its ionic nature and the size of its alkyl substituents.

| Property | Value / Description | Rationale and Experimental Insight |

| Appearance | White to light red or green crystalline powder/solid.[2] | The color variation can indicate trace impurities or iodide oxidation to iodine (I₂), which is colored. High-purity samples should be white. |

| Melting Point | 240.0 - 240.4 °C[2] | The high melting point is characteristic of an ionic salt, reflecting the strong electrostatic forces in the crystal lattice. |

| Boiling Point | Decomposes before boiling. | Quaternary ammonium salts, especially iodides, are thermally unstable at high temperatures and typically decompose rather than boil. |

| Solubility | Water: Almost transparent solubility.[2] Organic Solvents: Excellent solubility.[1] | As an ionic salt, it is soluble in polar solvents like water. The substantial alkyl content also provides lipophilic character, enabling dissolution in a wide range of organic solvents. This dual solubility is key to its function as a phase-transfer catalyst. |

| Storage | Store in a cool, dark, well-ventilated place under an inert atmosphere.[2][4] | This is critical to prevent light-induced or oxidative degradation, which can liberate free iodine and discolor the product. The compound is also air-sensitive.[5] |

Synthesis and Purification: A Validated Protocol

ETPAI is synthesized via the Menshutkin reaction, a classic Sₙ2 reaction involving the alkylation of a tertiary amine. The protocol below is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques.

Synthesis Workflow: Menshutkin Reaction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Rationale: The choice of acetonitrile as a solvent is strategic; it is polar enough to dissolve the reactants but does not fully solvate the ionic product at lower temperatures, facilitating its precipitation upon cooling.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tripropylamine (1.0 eq). Dissolve the amine in anhydrous acetonitrile (approx. 3-4 mL per gram of amine).

-

Reaction: Add ethyl iodide (1.1 eq.) to the solution. The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tripropylamine spot.

-

Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath (0-5°C) for 1-2 hours. The product, being an ionic salt, will precipitate out of the less polar solvent upon cooling.

-

Filtration: Collect the crude white solid by vacuum filtration and wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the crude product under a vacuum to remove residual solvent.

Purification by Recrystallization

-

Rationale: A solvent pair system, such as ethanol/diethyl ether, is effective. The product is soluble in the polar solvent (ethanol) when hot and insoluble in the nonpolar anti-solvent (diethyl ether), allowing for the selective crystallization of pure ETPAI.

-

Dissolution: Dissolve the crude ETPAI in a minimum amount of hot absolute ethanol.

-

Crystallization: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly turbid.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified white crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~3.2 ppm (quartet, 2H): The -N-CH₂ -CH₃ protons of the ethyl group, split by the adjacent methyl group.

-

δ ~3.1 ppm (triplet, 6H): The -N-CH₂ -CH₂CH₃ protons of the three propyl groups, split by the adjacent methylene group.

-

δ ~1.6 ppm (sextet, 6H): The -N-CH₂-CH₂ -CH₃ protons of the three propyl groups.

-

δ ~1.2 ppm (triplet, 3H): The -N-CH₂-CH₃ protons of the ethyl group.

-

δ ~0.9 ppm (triplet, 9H): The -N-CH₂CH₂-CH₃ protons of the three propyl groups.

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~57 ppm: N-C H₂ (propyl)

-

δ ~51 ppm: N-C H₂ (ethyl)

-

δ ~16 ppm: N-CH₂-C H₂ (propyl)

-

δ ~11 ppm: C H₃ (propyl)

-

δ ~8 ppm: C H₃ (ethyl)

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching and bending vibrations.

-

2960-2850 cm⁻¹: Strong C-H stretching vibrations from the ethyl and propyl alkyl chains.

-

1470-1450 cm⁻¹: C-H bending (scissoring) vibrations.

-

1380 cm⁻¹: C-H bending (umbrella) vibrations, characteristic of methyl groups.

Applications and Mechanistic Insights

ETPAI's utility stems from its structure, enabling it to function in diverse chemical environments.

-

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous/organic), the ETPAI cation can transport anions (like OH⁻ or CN⁻) from the aqueous phase into the organic phase, where they can react with organic substrates.[1][2] The lipophilic alkyl chains facilitate the cation's solubility in the organic layer, while its charge allows it to pair with the aqueous anion.

-

Dye-Sensitized Solar Cells (DSSC): It is used as a component of the electrolyte solution.[4] The iodide/triiodide (I⁻/I₃⁻) redox couple is the standard charge carrier in DSSCs. ETPAI serves as a source of iodide and its bulky cation can influence the properties of the electrode-electrolyte interface, impacting cell efficiency and stability.

-

Organic Synthesis: Beyond PTC, it serves as a source of soluble iodide for various nucleophilic substitution reactions.

Safety and Handling

Proper handling is essential due to the compound's irritant nature.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation.[3] | P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| General Handling | - | P264: Wash skin thoroughly after handling. Use only under a chemical fume hood and avoid dust formation.[5] |

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Conclusion

This compound is a versatile quaternary ammonium salt whose properties are logically derived from its molecular structure. Its dual solubility, thermal characteristics, and ionic nature make it a valuable tool in catalysis and materials science. A thorough understanding of its synthesis, purification, and handling is paramount for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23500186, this compound. Available at: [Link]

-

Alfa Chemical (n.d.). China this compound CAS No.: 15066-80-5 Manufacturers. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ETHYLTRI-N-PROPYLAMMONIUM IODIDE | 15066-80-5 [amp.chemicalbook.com]

- 3. This compound | C11H26IN | CID 23500186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound CAS No.: 15066-80-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Synthesis of High-Purity Ethyltripropylammonium Iodide

Introduction

Ethyltripropylammonium iodide (ETPAI) is a quaternary ammonium salt that has garnered significant interest across various scientific and industrial domains. Its utility as an electrolyte in dye-sensitized solar cells, a phase-transfer catalyst, and a component in the formulation of ionic liquids underscores the demand for a reliable and scalable synthesis of high-purity ETPAI.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of ETPAI, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to yield a product of high purity, suitable for demanding applications.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through the Menschutkin reaction , a cornerstone of quaternary ammonium salt synthesis.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine. In the context of ETPAI synthesis, tripropylamine acts as the nucleophile, and ethyl iodide serves as the alkylating agent.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the nitrogen atom of tripropylamine attacks the electrophilic carbon of the ethyl group in ethyl iodide. Concurrently, the carbon-iodine bond is cleaved, with the iodide ion functioning as the leaving group. The choice of an iodide as the leaving group is strategic, as alkyl iodides are superior alkylating agents compared to bromides or chlorides in SN2 reactions.[3][6]

Experimental Protocol: A Step-by-Step Guide

This section delineates a detailed, validated protocol for the synthesis of high-purity this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Tripropylamine | (CH₃CH₂CH₂)₃N | 143.29 | ≥99% | Sigma-Aldrich |

| Ethyl Iodide | CH₃CH₂I | 155.97 | ≥99%, stabilized | Acros Organics |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous, ≥99.8% | Fisher Scientific |

| Diethyl Ether | (CH₃CH₂)₂O | 74.12 | Anhydrous, ≥99.7% | J.T. Baker |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripropylamine (14.3 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (17.1 g, 0.11 mol) dropwise over a period of 15 minutes. A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction Conditions: The reaction mixture is then heated to a gentle reflux at approximately 40-50°C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is then precipitated by the slow addition of 200 mL of anhydrous diethyl ether while stirring.[7]

-

Filtration and Washing: The resulting white precipitate is collected by vacuum filtration using a Büchner funnel. The solid is washed with three portions of 50 mL of cold anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.[8]

-

Drying: The purified product is dried under vacuum at 40°C for 12 hours to yield a white crystalline powder.

Purification of this compound

For applications demanding the highest purity, a recrystallization step is recommended.[9][10]

Recrystallization Protocol

-

Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of isopropanol and diethyl ether. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[10]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 60-70°C).[11][12]

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystal formation.[10]

-

Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of the purified product.[13]

-

Collection and Drying: The recrystallized product is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.[12]

Characterization of High-Purity this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.[14]

Structural Elucidation Diagram

Caption: Analytical techniques for the characterization of this compound.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure of the synthesized compound.[15][16] The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl and propyl groups, with integrations corresponding to the number of protons. The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.[17][18]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic C-H stretching and bending vibrations.[17]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the cation.[17]

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value, indicating high purity.[10][12]

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) of the compound, which should match the calculated theoretical values.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability and phase behavior of the ionic liquid.[19][20]

Safety and Handling

This compound is classified as a skin and eye irritant.[1][17] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of high-purity this compound via the Menschutkin reaction is a robust and reliable method. This guide has provided a detailed experimental protocol, purification techniques, and a comprehensive characterization strategy. By adhering to these procedures, researchers can confidently produce high-quality ETPAI suitable for a wide range of advanced applications.

References

-

Wikipedia. (n.d.). Menschutkin reaction. Retrieved from [Link]

-

Grytsenko, I., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2007). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Retrieved from [Link]

-

da Costa, L. P., et al. (2021). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYLTRI-N-PROPYLAMMONIUM IODIDE(15066-80-5) 1H NMR spectrum. Retrieved from [Link]

-

Ingenta Connect. (n.d.). How Should Ionic Liquids be Analyzed?. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

-

Eindhoven University of Technology. (n.d.). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Retrieved from [Link]

-

ResearchGate. (n.d.). CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Ionic Liquids for and by Analytical Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

YouTube. (2020). Recrystallization. Retrieved from [Link]

-

PubMed. (1984). Quantitation and purification of quaternary ammonium compounds from halophyte tissue. Retrieved from [Link]

-

YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

Alfa Chemical. (n.d.). China this compound CAS No.: 15066-80-5 Manufacturers. Retrieved from [Link]

-

YouTube. (2022). Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]

-

YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]

-

ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details. Retrieved from [Link]

-

ACS Publications. (n.d.). Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

-

EURL-Pesticides. (n.d.). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved from [Link]

-

CISA. (n.d.). Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. Retrieved from [Link]

Sources

- 1. This compound | 15066-80-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ETHYLTRI-N-PROPYLAMMONIUM IODIDE(15066-80-5) 1H NMR [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. This compound | C11H26IN | CID 23500186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pure.mpg.de [pure.mpg.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Ethyltriopropylammonium Iodide

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of Ethyltripropylammonium Iodide (C₁₁H₂₆IN).[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the target compound. It emphasizes the rationale behind experimental choices and provides a framework for obtaining a self-validating crystal structure.

Introduction: The Significance of Quaternary Ammonium Iodides

Quaternary ammonium salts are a class of compounds with diverse applications, serving as phase-transfer catalysts, electrolytes, and antimicrobial agents.[4][5][6] Their solid-state properties, dictated by their crystal structure, are crucial for their function. The arrangement of the cation and anion in the crystal lattice influences properties such as solubility, stability, and hygroscopicity. This compound, a member of this class, presents an interesting case for structural analysis due to the asymmetry of the cation. This guide outlines the necessary steps to elucidate its three-dimensional structure, providing insights into its molecular conformation and intermolecular interactions.

Synthesis of Ethyltriopropylammonium Iodide

The synthesis of this compound is typically achieved via a Menschutkin reaction, a classic method for the alkylation of a tertiary amine with an alkyl halide.[4] This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tripropylamine on the electrophilic carbon atom of iodoethane.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripropylamine (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile (50 mL).

-

Addition of Alkyl Halide: To the stirred solution, add iodoethane (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and a controlled addition is recommended.

-

Reaction and Product Isolation: Stir the reaction mixture at room temperature for 24 hours. The product, this compound, will precipitate out of the solution as a white solid.[3]

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold acetone (10 mL each) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the crude Ethyltriopropylammonium Iodide.

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Slow Evaporation: Dissolve the crude product in a minimal amount of a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material.

Experimental Workflow

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Structural Features and Discussion

Based on known structures of similar quaternary ammonium iodides, such as tetraethylammonium iodide and tetrapropylammonium iodide, several structural features can be anticipated for Ethyltriopropylammonium Iodide.[7]

-

Cation Conformation: The ethyl and propyl chains of the cation are expected to adopt a staggered conformation to minimize steric hindrance. The coordination around the central nitrogen atom will likely be a distorted tetrahedron.

-

Crystal Packing: The crystal packing will be governed by electrostatic interactions between the positively charged ammonium cations and the negatively charged iodide anions, as well as weaker van der Waals interactions between the alkyl chains.

-

Polymorphism: Quaternary ammonium salts are known to exhibit polymorphism, where the same compound can crystallize in different crystal structures.[8] It is therefore crucial to characterize the crystalline phase obtained and be aware of the potential for other polymorphs to exist under different crystallization conditions.

Table 1: Comparison of Related Quaternary Ammonium Iodide Crystal Structures

| Compound Name | Formula | Crystal System | Space Group | Reference |

| Tetraethylammonium Iodide | C₈H₂₀IN | Orthorhombic | Pnma | [7] |

| Tetrapropylammonium Iodide | C₁₂H₂₈IN | Orthorhombic | P2₁2₁2₁ | |

| Tetrapentylammonium Iodide | C₂₀H₄₄IN | Orthorhombic | Ccca | [9] |

Conclusion

This guide has outlined a comprehensive approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-quality, validated crystal structure. The resulting structural information will be invaluable for understanding the solid-state properties of this compound and for guiding its applications in various scientific and industrial fields.

References

- MDPI. (2024, November 25). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability.

- PubChemLite. This compound (C11H26N).

- Tokyo Chemical Industry UK Ltd. This compound | 15066-80-5.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 15066-80-5.

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 15066-80-5.

- National Institutes of Health. This compound | C11H26IN | CID 23500186 - PubChem.

- Guidechem. ethyltri-n-propylammonium iodide 15066-80-5.

- TCI EUROPE N.V. This compound 15066-80-5.

- ResearchGate. Crystal data and structure refinement results for tetrapentylammonium iodide.

- Wikipedia. Tetraethylammonium iodide.

- arXiv. Polymorphism of monatomic iodine.

- Benchchem. tetramethylammonium iodide synthesis protocol.

- National Institutes of Health. Tetrapropylammonium iodide | C12H28IN | CID 12429 - PubChem.

- PubMed. Analysis of structural features of bis-quaternary ammonium antimicrobial agents 4,4'-(alpha,omega-polymethylenedithio)bis (1-alkylpyridinium iodide)s using computational simulation.

- ResearchGate. (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

Sources

- 1. PubChemLite - this compound (C11H26N) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C11H26IN | CID 23500186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of structural features of bis-quaternary ammonium antimicrobial agents 4,4'-(alpha,omega-polymethylenedithio)bis (1-alkylpyridinium iodide)s using computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Solubility of Ethyltripropylammonium Iodide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Quaternary Ammonium Salts

Quaternary ammonium salts, often referred to as quats or QASs, are a class of chemical compounds with a wide array of applications, ranging from phase-transfer catalysts in organic synthesis to electrolytes in electrochemical devices and as active ingredients in antimicrobial agents.[1] Their utility is intrinsically linked to their molecular structure, which consists of a central positively charged nitrogen atom bonded to four organic groups, and a counterbalancing anion. This structure imparts unique physicochemical properties, most notably their solubility characteristics, which can be tuned by modifying the organic substituents and the counterion.

Ethyltripropylammonium iodide (ETPAI), with the chemical formula C11H26IN and a molecular weight of 299.24 g/mol , is a white crystalline solid that belongs to this important class of compounds.[2][3] It has garnered significant interest for its role as a phase-transfer catalyst and as a material in the fabrication of dye-sensitized solar cells (DSSCs).[4] The efficiency of ETPAI in these applications is critically dependent on its solubility in the reaction medium or the electrolyte solution. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, offering insights into the factors governing its dissolution, experimental methodologies for solubility determination, and a comparative analysis with related quaternary ammonium iodides.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting and explaining its solubility behavior.

| Property | Value | Source |

| CAS Number | 15066-80-5 | [3] |

| Molecular Formula | C11H26IN | [2] |

| Molecular Weight | 299.24 g/mol | [2][3] |

| Appearance | White to light red to green powder to crystal | |

| Melting Point | 240.0-240.4 °C | [1] |

Solubility Profile of this compound

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, it is generally described as having excellent solubility in organic solvents.[2] To provide a predictive and comparative framework, this section discusses the expected solubility of ETPAI in various solvent classes, supported by data from analogous quaternary ammonium iodides.

The solubility of ionic compounds like this compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The ethyltripropylammonium cation ([N(CH2CH3)(CH2CH2CH3)3]+) possesses both nonpolar (the alkyl chains) and polar (the charged nitrogen center) characteristics, making its solubility dependent on a delicate balance of intermolecular forces.

Comparative Solubility of Quaternary Ammonium Iodides

To estimate the solubility of this compound, it is instructive to examine the solubility of structurally similar quaternary ammonium iodides. The following table presents solubility data for tetrapropylammonium iodide (TPAI) and tetraethylammonium iodide (TEAI) in several common organic solvents.

| Solvent | Temperature (°C) | Solubility of Tetrapropylammonium Iodide ( g/100 g solvent) | Solubility of Tetraethylammonium Iodide ( g/100 g solvent) |

| 1-Butanol | 25 | 6.5 | Not Available |

| Acetone | 25 | 5.15 | Not Available |

| Acetonitrile | 0 | 17.98 | 2.74 (mass fraction x 100) |

| Acetonitrile | 25 | 27.8 | 3.834 (mass fraction x 100) |

| Benzaldehyde | 0 | 6.72 | Not Available |

| Benzaldehyde | 25 | 9.4 | Not Available |

| Benzonitrile | 25 | 8.4 | Not Available |

| Bromoethane | 25 | 0.18 | Not Available |

| Chloroform | 25 | 54.6 | Not Available |

| Ethanol | 0 | 8.86 | Not Available |

| Data for Tetrapropylammonium Iodide from[5], and for Tetraethylammonium Iodide from[6]. |

Based on this comparative data, this compound is expected to exhibit good solubility in polar aprotic solvents like acetonitrile, acetone, and chloroform, as well as in polar protic solvents such as ethanol and 1-butanol. The presence of the relatively large and lipophilic propyl and ethyl groups on the cation enhances its interaction with organic solvents compared to smaller quaternary ammonium salts like tetramethylammonium iodide, which is only sparingly soluble in acetone and ethanol.[7][8]

Experimental Determination of Solubility

For applications requiring precise concentrations, the experimental determination of solubility is paramount. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.

Protocol: Isothermal Shake-Flask Method

-

Preparation of the Saturated Solution:

-

An excess amount of finely powdered and dried this compound is added to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

A known volume or mass of the desired organic solvent is added to each vial.

-

The vials are securely sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle.

-

A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

The collected sample is then analyzed to determine the concentration of the dissolved this compound. Common analytical techniques include:

-

Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Titration: The iodide content of the solution can be determined by titration with a standardized solution of silver nitrate.

-

-

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is a complex interplay of several factors. A thorough understanding of these factors is crucial for solvent selection and process optimization.

Solvent Polarity and Solute-Solvent Interactions

The primary determinant of solubility is the interaction between the solute and the solvent molecules.[9] For an ionic compound like this compound to dissolve, the energy released from the solvation of its ions must overcome the lattice energy of the solid crystal.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding and have high dielectric constants, which facilitates the separation of the ethyltripropylammonium cation and the iodide anion. The iodide anion can be solvated through hydrogen bonding with the solvent's hydroxyl group, while the cation is solvated through ion-dipole interactions.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents possess significant dipole moments and can effectively solvate the ethyltripropylammonium cation through ion-dipole interactions. The solvation of the iodide anion is generally weaker in these solvents compared to protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility of this compound in nonpolar solvents is expected to be very low. The weak van der Waals forces between the solvent molecules and the ions are insufficient to overcome the strong electrostatic forces holding the ionic lattice together.

The following diagram illustrates the key interactions influencing solubility.

Caption: Key factors influencing the solubility of this compound.

Temperature

For most solid solutes, solubility increases with increasing temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Molecular Size and Structure of the Cation

The size and structure of the quaternary ammonium cation play a significant role in its solubility.[9] Larger cations with longer alkyl chains, like ethyltripropylammonium, tend to have lower lattice energies compared to smaller cations like tetramethylammonium. This is due to the increased distance between the charge centers and the less efficient packing in the crystal lattice. The lower lattice energy makes it easier for solvent molecules to break apart the crystal structure, leading to higher solubility in organic solvents. The alkyl chains also contribute to increased van der Waals interactions with the organic solvent molecules, further enhancing solubility.

Common Ion Effect

The solubility of this compound can be reduced in a solvent that already contains a common ion, either the ethyltripropylammonium cation or the iodide anion.[9] This is another manifestation of Le Chatelier's principle, where the presence of a product ion in the dissolution equilibrium shifts the equilibrium back towards the undissolved solid.

Applications of this compound and the Importance of Solubility

The practical applications of this compound are directly tied to its solubility characteristics.

-

Phase-Transfer Catalysis: As a phase-transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1] Its solubility in the organic phase allows it to transport the reacting anion from the aqueous phase into the organic phase where the reaction occurs.

-

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, this compound is used as a component of the electrolyte.[4] The electrolyte's function is to regenerate the dye and transport charge between the electrodes. The solubility of the iodide salt in the organic solvent-based electrolyte is crucial for achieving high ionic conductivity and overall cell efficiency.

Conclusion

This compound is a versatile quaternary ammonium salt with important applications in catalysis and renewable energy. While quantitative solubility data remains somewhat scarce, a comprehensive understanding of the principles governing the solubility of ionic compounds in organic solvents, coupled with comparative data from analogous salts, allows for a robust predictive framework. The solubility of this compound is primarily influenced by the polarity of the solvent, temperature, and the structural features of the cation. For applications demanding precise control over concentration, the experimental determination of solubility using methods such as the isothermal shake-flask technique is highly recommended. Future research focused on systematically quantifying the solubility of this compound in a broader range of organic solvents will undoubtedly expand its utility and enable the development of more efficient chemical processes and technologies.

References

-

U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Rapid assay for determination of water soluble quaternary ammonium compounds. Retrieved from [Link]

-

Vilas-Boas, S. M., Abranches, D. O., Crespo, E. A., Ferreira, O., Coutinho, J. A. P., & Pinho, S. P. (2020). Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. Journal of Molecular Liquids, 300, 112281. [Link]

-

Domanska, U., & Mazurowska, L. (2004). The Solubility Parameters of Ionic Liquids. Molecules, 9(12), 1134-1143. [Link]

-

Alfa Chemical. (n.d.). China this compound CAS No.: 15066-80-5 Manufacturers. Retrieved from [Link]

- Boczkaj, G. (2015). Ionic Liquids as Solvents in Separation Processes.

-

Kabo, G. J., Blok, A. A., & Paulechka, Y. U. (2011). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Journal of Chemical & Engineering Data, 56(4), 1334-1341. [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium. Retrieved from [Link]

-

Wang, Y., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers, 14(4), 729. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Tetraalkylammonium iodides. Retrieved from [Link]

-

Li, R., et al. (2020). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. Journal of Chemical & Engineering Data, 65(11), 5296-5305. [Link]

-

Chemister.ru. (n.d.). ammonium iodide. Retrieved from [Link]

-

Chemister.ru. (n.d.). tetramethylammonium iodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Ethyl iodide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Sodium iodide. Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). ETHYLTRI-N-PROPYLAMMONIUM IODIDE(15066-80-5) 1H NMR spectrum. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Quora. (n.d.). Why does iodine dissolves in methanol?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. benchchem.com [benchchem.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. tetramethylammonium iodide [chemister.ru]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

A Comprehensive Technical Guide to the Thermal Stability of Ethyltripropylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermal stability of ethyltripropylammonium iodide. In the absence of extensive literature on this specific quaternary ammonium salt, this document serves as a practical and theoretical framework for researchers. It outlines the critical experimental protocols and interpretive logic required to assess its thermal properties, drawing upon established principles for analogous ionic liquids and tetraalkylammonium halides.

Introduction: The Significance of Thermal Stability in Quaternary Ammonium Iodides

This compound, a quaternary ammonium salt, belongs to a class of compounds with diverse applications, including as electrolytes in electrochemical devices and as phase-transfer catalysts.[1][2] In these and other potential applications, particularly in drug development where manufacturing and storage conditions can vary, thermal stability is a critical parameter. It dictates the upper-temperature limits of its utility and provides insights into its potential degradation pathways. Understanding the thermal decomposition of such compounds is paramount for ensuring product safety, efficacy, and shelf-life.

The thermal stability of ionic liquids is intrinsically linked to the nature of both the cation and the anion.[3] While the cation's structure, such as the length of its alkyl chains, plays a role, the anion often has a more significant influence on the decomposition temperature.[3][4] For iodide-containing ionic liquids, the decomposition can be more complex compared to those with more stable anions like bis(trifluoromethylsulfonyl)imide.

This guide will focus on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a comprehensive picture of a material's thermal behavior, identifying decomposition temperatures, phase transitions, and energetic changes associated with these processes.[5][6]

Foundational Thermal Analysis Techniques

The cornerstone of assessing thermal stability lies in the precise application and interpretation of TGA and DSC. These techniques, when used in concert, offer a holistic view of a material's response to heat.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.[7][8]

The selection of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. The heating rate, for instance, directly impacts the observed decomposition temperature; a faster heating rate can lead to an overestimation of thermal stability.[3] The choice of purge gas (e.g., inert nitrogen or oxidative air) is also crucial, as the decomposition mechanism can vary significantly depending on the chemical environment.[9] For quaternary ammonium iodides, an inert atmosphere is typically preferred for initial stability screening to avoid complex oxidation reactions.

This protocol is designed to ensure the integrity of the collected data through systematic calibration and control.[6][10]

-

Instrument Calibration:

-

Temperature Calibration: Calibrate the TGA instrument's temperature sensor using certified reference materials with known Curie points (e.g., nickel and iron). This ensures the accuracy of the measured decomposition temperatures.

-

Mass Calibration: Verify the accuracy of the microbalance using calibrated weights. This is crucial for the quantitative analysis of mass loss.

-

-

Sample Preparation:

-

Use a small, representative sample of this compound (typically 5-10 mg) to ensure uniform heating and minimize thermal gradients within the sample.

-

Ensure the sample is dry, as the presence of volatiles like water or residual solvents can lead to mass loss at lower temperatures, which could be misinterpreted as decomposition.

-

-

Experimental Execution:

-

Place the sample in an inert crucible (e.g., platinum or alumina).

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient period before starting the analysis to ensure an oxygen-free environment.

-

Heat the sample at a controlled, linear rate (a standard rate is 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition.[3]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs (Td5%).[4]

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (Tpeak).[3]

-

Diagram of the TGA Experimental Workflow

Caption: A streamlined workflow for TGA analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing information about the physical state and purity of the compound.[11][12]

The heating and cooling rates in DSC are critical for observing and resolving thermal transitions. A preliminary thermal cycle is often performed to erase the sample's prior thermal history, ensuring that the observed transitions are intrinsic to the material.[13] The choice of crucible (e.g., hermetically sealed aluminum pans) is important to prevent the loss of volatile decomposition products that could interfere with the measurement of thermal transitions.

This protocol ensures the accuracy of transition temperatures and enthalpies through proper calibration and controlled experimental conditions.[5][14]

-

Instrument Calibration:

-

Calibrate the instrument for temperature and enthalpy using certified reference materials with known melting points and heats of fusion (e.g., indium).

-

-

Sample Preparation:

-

Use a small sample (typically 2-5 mg) and seal it in a hermetic aluminum pan to prevent any mass loss during the experiment.

-

-

Experimental Execution:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Perform an initial heating and cooling cycle to erase the thermal history of the sample. For example, heat from ambient to a temperature below the expected decomposition, hold for a few minutes, and then cool at a controlled rate (e.g., 10 °C/min).

-

Perform the analytical heating scan at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Continuously record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Diagram of the DSC Experimental Workflow

Caption: A systematic approach for DSC analysis.

Expected Thermal Decomposition Profile of this compound

Based on the literature for similar tetraalkylammonium iodides, the thermal decomposition of this compound is likely to proceed through one or more of the following pathways.[15][16]

-

Hofmann Elimination: This is a common decomposition pathway for quaternary ammonium hydroxides and can also be relevant for halides, especially at elevated temperatures. It involves the abstraction of a proton from a β-carbon, leading to the formation of an alkene (propene or ethene), a tertiary amine (tripropylamine or ethyl-dipropylamine), and hydrogen iodide.

-

Nucleophilic Substitution (SN2): The iodide anion can act as a nucleophile, attacking one of the α-carbons of the ethyl or propyl groups. This would result in the formation of an iodoalkane (iodoethane or 1-iodopropane) and a tertiary amine.

-

Ylide Formation: This mechanism involves the deprotonation of an α-carbon to form an ylide intermediate, which can then undergo further reactions.[17]

The relative contribution of these pathways will depend on the specific structure of the cation and the experimental conditions.

Hypothesized Decomposition Pathways

Caption: Potential thermal decomposition routes.

Data Interpretation and Factors Influencing Thermal Stability

A comprehensive analysis of the thermal stability of this compound requires careful interpretation of the data obtained from TGA and DSC, considering various influencing factors.

Integrated TGA and DSC Data Analysis

-

Correlating Mass Loss with Thermal Events: By overlaying the TGA and DSC curves, it is possible to correlate mass loss events with endothermic or exothermic processes. For example, a sharp mass loss in the TGA curve that coincides with a large endothermic peak in the DSC curve is indicative of a decomposition process that involves the breaking of chemical bonds.

-

Identifying Phase Transitions: The DSC curve may reveal melting points or other phase transitions occurring before the onset of decomposition. This information is crucial for defining the temperature range in which the compound is stable in its liquid or solid form.

Key Factors Affecting Thermal Stability

-

Cation Structure: The length and branching of the alkyl chains on the quaternary ammonium cation can influence its thermal stability. Generally, longer alkyl chains may lead to lower decomposition temperatures.[15]

-

Anion Nucleophilicity: The iodide anion is a relatively good nucleophile, which can promote decomposition via the SN2 pathway.

-

Impurities: The presence of impurities, such as residual reactants from the synthesis or water, can significantly lower the observed decomposition temperature.

Quantitative Data Summary

While specific experimental data for this compound is not available in the cited literature, the following table provides a template for summarizing the key thermal properties that would be determined through the experimental protocols described above. For comparative purposes, typical ranges for similar tetraalkylammonium iodides are included.

| Thermal Property | Symbol | Expected Range for Tetraalkylammonium Iodides | Determined Value for this compound |

| Melting Point | Tm (°C) | 70 - 120[15] | To be determined by DSC |

| Onset of Decomposition (5% mass loss) | Td5% (°C) | 200 - 350 | To be determined by TGA |

| Temperature of Maximum Decomposition Rate | Tpeak (°C) | 220 - 380 | To be determined by TGA/DTG |

| Residual Mass at 600 °C | % Residue | < 5% (in inert atmosphere) | To be determined by TGA |

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective application. This guide has provided a comprehensive framework for researchers to systematically evaluate this property using TGA and DSC. By adhering to the detailed, self-validating protocols and considering the underlying chemical principles, researchers can generate reliable data to understand the thermal limitations and decomposition behavior of this and other quaternary ammonium salts. The proposed decomposition pathways, based on analogous compounds, offer a starting point for more detailed mechanistic studies, potentially involving techniques like TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products.

References

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

- A review of thermophysical properties and potential of ionic liquids for thermal applications. (2024). Journal of the Indian Chemical Society, 101(5), 101416.

- ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021).

-

DSC on polymers according to ASTM D3418-15. (n.d.). GWP Kunststofflabor. Retrieved January 12, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. (n.d.). Infinita Lab. Retrieved January 12, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved January 12, 2026, from [Link]

- Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2021).

- ASTM D3418-21. (2021).